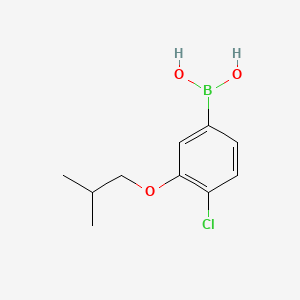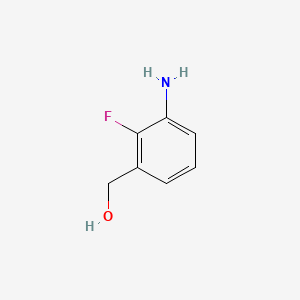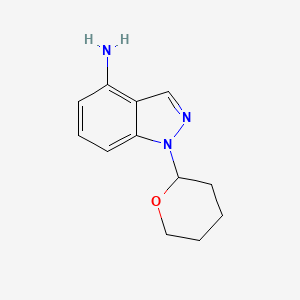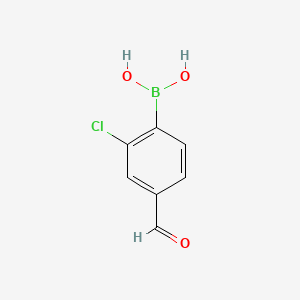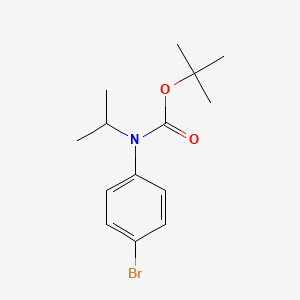
tert-Butyl (4-bromophenyl)(isopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (4-bromophenyl)(isopropyl)carbamate” is a chemical compound with the CAS Number: 1133115-32-8 . It has a molecular weight of 314.22 and its IUPAC name is tert-butyl 4-bromophenyl (isopropyl)carbamate .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20BrNO2 . The InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 314.22 and a molecular formula of C14H20BrNO2 .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliaries and Waste Disposal
- tert-Butyl (4-bromophenyl)(isopropyl)carbamate is associated with the study of oxazolidinones and chiral auxiliaries, which are important in waste disposal and environmental management practices (Brenner, Vecchia, Leutert, & Seebach, 2003).
Novel Amine Protection
- This compound has been developed as a novel safety-catch amine protection group. It is relatively acid-stable and can be activated by palladium-catalyzed cross-coupling reactions (Surprenant & Lubell, 2006).
Silylating Agents
- It serves as an important silylating agent in chemical syntheses, contributing to the formation of structurally complex molecules (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
Hydrogen and Halogen Bond Formation
- The compound plays a role in forming bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which are significant in the study of molecular interactions (Baillargeon et al., 2017).
Reduction of Perfluoroalkyl Ketones
- It is involved in the novel reduction of perfluoroalkyl ketones, highlighting its role in advanced organic synthesis and reaction mechanisms (Sokeirik et al., 2006).
Synthesis in Asymmetric Mannich Reaction
- This compound is used in the synthesis of chiral amino carbonyl compounds via asymmetric Mannich reactions, crucial in pharmaceutical and medicinal chemistry (Yang, Pan, & List, 2009).
Lithiation of Carbamates
- It plays a role in the lithiation of carbamates, a fundamental reaction in organic chemistry (Ortiz, Guijarro, & Yus, 1999).
Organic Synthesis and Protection
- The compound is key in the Curtius rearrangement for the synthesis of tert-butyl carbamate (Lebel & Leogane, 2005).
Deprotection in Organic Synthesis
- It is also used in the deprotection of tert-butyl carbamates, esters, and ethers in organic synthesis, demonstrating its versatility (Li et al., 2006).
Organic Photovoltaic Materials
- This compound contributes to the production of organic photovoltaic materials, indicating its importance in renewable energy research (Chmovzh & Rakitin, 2021).
Mild Deprotection in Organic Chemistry
- Its application in the mild deprotection of tert-butyl carbamates, esters, and ethers further emphasizes its role in organic synthesis (Li et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCWJHRAPQNBDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674987 |
Source


|
| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-32-8 |
Source


|
| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

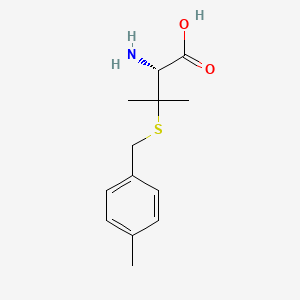
![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)
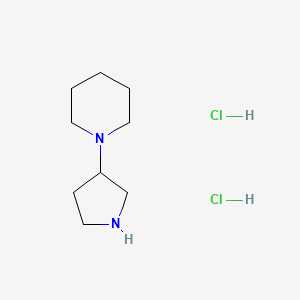
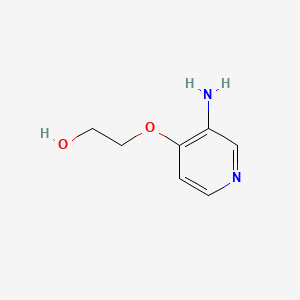
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)


